2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-
Description
2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- is a derivative of the pyrrolidinedione core, characterized by a five-membered cyclic dicarboximide structure. The compound features a 2-thienylcarbonyloxy substituent at the 1-position of the pyrrolidinedione ring. This substitution introduces a sulfur-containing heterocyclic aromatic group (thiophene), which confers distinct electronic and steric properties. Pyrrolidinedione derivatives are widely studied for their biological activities, including roles as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-4-8(12)10(7)14-9(13)6-2-1-5-15-6/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPWEHFTSZISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356377 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83039-60-5 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Overview
Molecular Characteristics
The compound features a pyrrolidinedione (succinimide) core substituted at the nitrogen atom with a thiophene-2-carbonyloxy group. Its molecular formula is C₉H₇NO₄S , with a molecular weight of 225.22 g/mol . Key structural identifiers include:
- SMILES :
C1CC(=O)N(C1=O)OC(=O)C2=CC=CS2 - InChIKey :
IEYPWEHFTSZISS-UHFFFAOYSA-N
The presence of both electron-withdrawing (carbonyl) and electron-donating (thiophene) groups influences its reactivity, particularly in acyl transfer reactions.
Synthetic Pathways
Active Ester Formation via Carbodiimide-Mediated Coupling
The most widely reported method involves the reaction of thiophene-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Reaction Mechanism
- Activation of Carboxylic Acid : The carbodiimide reacts with thiophene-2-carboxylic acid to form an O-acylisourea intermediate .
- Nucleophilic Attack by NHS : The intermediate is displaced by NHS, yielding the active ester and dicyclohexylurea (DCU) as a byproduct.
Reaction Scheme :
$$
\text{Thiophene-2-COOH} + \text{DCC} \rightarrow \text{Thiophene-2-CO-O-C(NDCy)} \xrightarrow{\text{NHS}} \text{Thiophene-2-CO-O-Succinimide} + \text{DCU}
$$
Optimized Conditions
Alternative Methods
Mixed Anhydride Approach
Thiophene-2-carboxylic acid is treated with chloroformate derivatives (e.g., isobutyl chloroformate) to form a mixed anhydride, which subsequently reacts with NHS. This method avoids carbodiimide byproducts but requires stringent moisture control.
Direct Acylation of Succinimide
Rarely reported, this method involves reacting succinimide directly with thiophene-2-carbonyl chloride . However, the reaction is less efficient due to competing hydrolysis of the acid chloride.
Analytical Characterization
Spectroscopic Data
Key characterization data from synthesized batches include:
¹H-NMR (DMSO-d₆)
- δ 10.11 (s, 1H, OH)
- δ 7.54–6.88 (m, 4H, thiophene and aromatic protons)
- δ 3.76 (s, 2H, CH₂)
FT-IR (KBr)
- 1775 cm⁻¹ (C=O, succinimide)
- 1710 cm⁻¹ (C=O, ester)
- 1280 cm⁻¹ (C–O)
Mass Spectrometry
Comparative Analysis of Methods
| Method | Coupling Agent | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Carbodiimide (DCC) | DCC | 85 | >98% | High |
| Mixed Anhydride | Isobutyl chloroformate | 75 | 95% | Moderate |
| Direct Acylation | Thiophene-2-COCl | 40 | 90% | Low |
Table 1: Comparison of synthetic methods for 2,5-pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-.
The carbodiimide method is favored for its high yield and scalability, though DCU removal necessitates additional filtration steps. The mixed anhydride approach offers moderate yields but is less tolerant to protic solvents.
Chemical Reactions Analysis
Types of Reactions: 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylcarbonyl group to a thiol or thioether.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrrolidinedione derivatives.
Scientific Research Applications
Potential Applications
2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy] has potential applications in several scientific domains:
- Organic Synthesis: Due to its structure, it may participate in various nucleophilic substitution reactions typical for compounds containing carbonyl groups.
- Material Science: This compound may be utilized as a building block for creating novel materials with tailored properties.
- Biochemistry: It may find use as a reagent in peptide synthesis or bioconjugation reactions.
These applications underscore the relevance of this compound in both academic research and industrial settings.
Structural Comparison
Several compounds share structural similarities with 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-. The unique feature of 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy] lies in its thiophene substitution, which may confer distinct chemical properties and biological activities compared to other similar compounds.
Comparison of Structurally Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| N-Hydroxysuccinimide | Succinimide | Commonly used as a coupling agent in peptide synthesis |
| 2,5-Pyrrolidinedione, 1-[(1-oxo-2-propynyl)oxy] | Acyloxy derivative | Different acyloxy group leading to varied reactivity |
| N-Acetyloxysuccinimide | Acetate derivative | Used in organic synthesis but lacks thiophene moiety |
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of pyrrolidinedione derivatives are heavily influenced by substituents at the 1-position. Below is a comparative analysis of key analogs:
Key Observations:
- Lipophilicity : Bulky aromatic substituents (e.g., 3,4-dimethylbenzoyloxy) increase membrane permeability, as seen in cytotoxic pyrolytic products .
- Biological Specificity : The thienyl group’s sulfur atom may facilitate unique interactions with enzymes or receptors, analogous to thiophene-containing drugs .
Antifungal and Antimicrobial Activity:
- 1-(Benzoyloxy)-2,5-pyrrolidinedione exhibits broad-spectrum antimicrobial activity, attributed to its ability to disrupt microbial membranes .
- 1-[(3,4-Dimethylbenzoyl)oxy]-2,5-pyrrolidinedione induces necrosis in immune cells, likely due to reactive oxygen species (ROS) generation .
- U-73122 suppresses PLC-dependent processes, blocking signal transduction in platelets and neutrophils .
Enzyme Inhibition:
- U-73122 specifically inhibits PLC (Ki = 2–9 µM), while U-73343 (pyrrolidinedione analog) lacks activity, highlighting the critical role of the pyrrole-2,5-dione core .
Q & A
Q. Table 1. Key Synthetic and Analytical Parameters
Q. Table 2. Biological Activity Profile
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-[(2-thienylcarbonyl)oxy]- | S. aureus (MRSA) | 64 | |
| 1-(benzoyloxy)- | C. albicans | 128 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
